(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride
Overview
Description
“(S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a nitrophenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the nitrophenyl group . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the nitro group and the pyrrolidine ring . The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents. The pyrrolidine ring could influence the compound’s stability and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidine derivatives, including compounds similar to (S)-1-(2-Nitrophenyl)pyrrolidin-3-aminehydrochloride, are significant in chemistry due to their biological effects and various applications in medicine and industry. They can be used as dyes or agrochemical substances. A study explored the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating their potential for polar reactions under mild conditions (Żmigrodzka et al., 2022).
Reaction Mechanisms and Dynamics
- Research on the ultrafast dynamics of excited states of related pyrrolidine compounds, such as 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, reveals important insights. These studies indicate significant solvent polarity effects on the relaxation pathways of excited states, which could be relevant for understanding the behavior of this compound in different environments (Ghosh & Palit, 2012).
Potential Medical Applications
- Research involving pyrrolidine derivatives in the context of medical applications includes the synthesis and evaluation of compounds for potential antidepressant and nootropic effects. This indicates a broader scope for investigating the biological activities of pyrrolidine-based compounds, which may extend to this compound (Thomas et al., 2016).
Crystal and Molecular Structures
- The study of the crystal and molecular structure of similar compounds, such as 1-nitropyrrolidine, is crucial for understanding their chemical behavior. Insights from these studies can inform the potential applications and reactions of this compound (Gajda et al., 2016).
Properties
IUPAC Name |
(3S)-1-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-8-5-6-12(7-8)9-3-1-2-4-10(9)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAHYQLWGOVFZ-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-80-4 | |
Record name | 3-Pyrrolidinamine, 1-(2-nitrophenyl)-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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